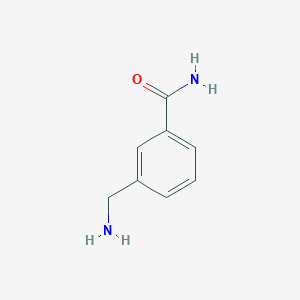

3-(Aminomethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHLWVJLJXARGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435566 | |

| Record name | 3-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102562-86-7 | |

| Record name | 3-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Interactions and Mechanistic Studies of 3 Aminomethyl Benzamide

Enzyme Kinetic and Thermodynamic Analysis of Inhibitory Mechanisms

The inhibitory potential of a compound is quantified through kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values provide a measure of the inhibitor's potency and are crucial for understanding its mechanism of action. While 3-(Aminomethyl)benzamide is primarily a fragment used in larger molecules, its foundational interactions are critical to the efficacy of these derivative compounds.

Investigation of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) Inhibition

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme in the biosynthesis of steroid hormones and prostaglandins. uniprot.orgnih.gov Its role in converting androstenedione (B190577) to testosterone (B1683101) and its overexpression in cancers like prostate and breast cancer make it a significant therapeutic target. nih.govresearchgate.net

Research into inhibitors for AKR1C3 has explored various molecular scaffolds. A virtual screening of a fragment library identified derivatives of 3-aminobenzoic acid as selective inhibitors of AKR1C3. nih.gov While direct kinetic data for this compound is not specified, this finding highlights the importance of the 3-aminobenzoyl structure for AKR1C3 inhibition. Structurally similar compounds, the 3-aminobenzoic acids, demonstrated selective inhibition with Kᵢ values in the micromolar range, from 77 µM to 144 µM. nih.gov Another study identified 2-(benzylideneamino)benzamides as inhibitors, with one derivative showing a Kᵢ of 12 µM for AKR1C3. nih.gov These findings underscore the potential of benzamide-based structures to interact with and inhibit AKR1C3, although specific thermodynamic and comprehensive kinetic analyses for the standalone this compound fragment are not detailed in the available literature.

Table 1: Inhibitory Activity of 3-Aminobenzoic Acid Derivatives against AKR1C3

| Compound Class | Specific Derivative(s) | AKR1C3 Kᵢ (µM) | Selectivity |

|---|---|---|---|

| 3-Aminobenzoic Acids | Compounds 11-14 | 77 - 144 | Selective for AKR1C3 |

| 2-(Benzylideneamino)benzamides | Compound 6 | 12 | Non-selective (inhibits AKR1C1-3) |

Data sourced from a fragment library screening study. nih.gov

Characterization of Serine Protease Inhibition Profiles

Serine proteases are a class of enzymes crucial for various physiological processes, including blood coagulation. mdpi.com They are characterized by a catalytic triad (B1167595) featuring a key serine residue in the active site. mdpi.comnih.gov The S1 pocket of many coagulation proteases is a well-defined binding site that often accommodates basic moieties like the aminomethyl group of this compound, making it a common P1 fragment in inhibitor design. mdpi.comfrontiersin.org

Factor XIa (FXIa) is a serine protease that plays a significant role in the amplification phase of the blood coagulation cascade. nih.gov Its inhibition is a promising strategy for developing anticoagulants with a reduced risk of bleeding. nih.gov The this compound moiety is a recognized P1 fragment for targeting the S1 pocket of FXIa. rcsb.orgfactorxi.org While specific Ki values for the standalone fragment are not commonly reported, its incorporation into larger, more complex molecules has led to highly potent inhibitors. For example, complex inhibitors containing an aminomethyl group as part of the P1 structure have demonstrated Kᵢ values against FXIa in the nanomolar and even sub-nanomolar range, showcasing the critical contribution of this fragment to high-affinity binding. rcsb.org

Factor VIIa (FVIIa), when complexed with tissue factor, initiates the extrinsic pathway of coagulation. Potent inhibitors of FVIIa have been developed, some of which are benzamidine-based and show high selectivity. acs.org A benzimidazole (B57391) amidine compound, for instance, was found to be a potent FVIIa inhibitor with a Kᵢ of 2 nM. acs.org While not this compound itself, the related benzamidine (B55565) structure highlights the favorability of such motifs in the FVIIa active site. A complex inhibitor incorporating a 1-[3-(aminomethyl)phenyl] group, DPC423, showed a Kᵢ of >15,000 nM for FVIIa, indicating poor inhibition by this specific larger molecule. researchgate.net

Factor IXa (FIXa) is another key serine protease in the intrinsic coagulation pathway. acs.org Similar to other coagulation factors, its S1 pocket is a target for inhibitor design. An early crystal structure of FIXa was solved with p-aminobenzamidine, a related fragment, bound in the S1 site. acs.org While specific kinetic data for this compound against FIXa is scarce, the potent inhibitor DPC423, which contains the 1-[3-(aminomethyl)phenyl] moiety, was shown to have a Kᵢ of 2,200 nM against FIXa. researchgate.net

Factor Xa (FXa) sits (B43327) at the convergence of the intrinsic and extrinsic coagulation pathways and is a major target for anticoagulant drugs. frontiersin.orgnih.gov The S1 pocket of FXa is well-suited to bind positively charged P1 fragments like benzamidines. frontiersin.org Indeed, early research on thrombin inhibitors found that some benzamidines exhibited moderate inhibitory activity against FXa. frontiersin.org

The development of highly potent and selective FXa inhibitors has extensively utilized the this compound scaffold. A notable example is the compound DPC423 (1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide). This competitive inhibitor demonstrates a very high affinity for human Factor Xa, with a reported Kᵢ of 0.15 nM. researchgate.net The high potency of DPC423 illustrates the successful application of the 3-(aminomethyl)phenyl group as a core P1 fragment for achieving strong and specific interactions within the S1 binding pocket of FXa. researchgate.net

Table 2: Inhibitory Profile of the Complex Inhibitor DPC423, Containing a 3-(Aminomethyl)phenyl Moiety

| Enzyme Target | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| Factor Xa (FXa) | 0.15 |

| Factor IXa (FIXa) | 2,200 |

| Factor VIIa (FVIIa) | >15,000 |

| Thrombin | 6,000 |

| Plasma Kallikrein | 61 |

| Activated Protein C | 1,800 |

Data for the complex inhibitor DPC423. researchgate.net

Thrombin

Thrombin is a pivotal serine protease that functions as a key enzyme in the coagulation cascade. google.comwikidoc.org Its primary role involves the conversion of soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the mesh of a blood clot. wikidoc.orgnih.gov Thrombin also amplifies the coagulation process by activating other clotting factors, such as V, VIII, and XI, and promotes platelet activation. wikidoc.org Due to its central role in thrombosis, the direct or indirect inhibition of thrombin is a major focus of anticoagulant research. google.com

The chemical structure of this compound contains features that make it a candidate for interaction with serine proteases like thrombin. Specifically, the aminomethyl group attached to the benzamide (B126) scaffold can mimic the side chain of arginine, a key recognition motif for many of thrombin's substrates. Research into thrombin inhibitors has explored peptidomimetics based on the D-Phe-Pro-Arg sequence, where 4-aminomethyl-benzamidine, a close structural relative of this compound, has been employed as an arginine mimic. diva-portal.org The benzamide moiety can participate in hydrogen-bonding interactions within the enzyme's active site. nih.gov Studies on related N2-arylcarbonyl/sulfonylanthranilamides have shown that these compounds can concentration-dependently inhibit the activity of thrombin. nih.gov The design of such inhibitors often involves creating a structure that can bind to the active site, thereby blocking its catalytic function and interrupting the coagulation cascade. google.com

Plasma Kallikrein

Plasma kallikrein is a serine protease that plays a significant role in the kallikrein-kinin system, a pathway involved in inflammation, blood pressure regulation, and coagulation. google.com It is synthesized in the liver and circulates in an inactive form, prekallikrein, which upon activation cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin (B550075). google.com Bradykinin is responsible for increasing vascular permeability, leading to swelling and pain associated with conditions like Hereditary Angioedema (HAE). google.commdpi.com Therefore, inhibiting plasma kallikrein is a therapeutic strategy for preventing HAE attacks. mdpi.comgoogleapis.com

Compounds featuring a benzamidine or a related benzylamine (B48309) moiety, such as this compound, have been identified as inhibitors of plasma kallikrein. nih.govgoogle.com The basic aminomethyl group can interact with the S1 specificity pocket of the enzyme, which typically accommodates lysine (B10760008) or arginine residues. Research has led to the development of novel plasma kallikrein inhibitors using Nα-arylsulfonylated 3-amidinophenylalanine as a key structural component. nih.gov These inhibitors were found to be competitive, with Ki values in the micromolar range, and were shown to prolong the activated partial thromboplastin (B12709170) time (aPTT), indicating an inhibition of the intrinsic coagulation pathway. nih.gov A notable example of a drug that incorporates this structural motif is Berotralstat, a selective plasma kallikrein inhibitor used for HAE prophylaxis, which contains a 3-(aminomethyl)phenyl group. mdpi.comdrugbank.com Its mechanism involves blocking the enzymatic activity of plasma kallikrein, thereby preventing the release of bradykinin. mdpi.comdrugbank.com

| Compound Class | Target Enzyme | Inhibition Data (Ki) | Reference |

| Nα-arylsulfonylated 3-amidinophenylalanine derivatives | Plasma Kallikrein | 0.1 - 1.0 µM | nih.gov |

Molecular Recognition Principles and Binding Affinity Determinations

The ability of this compound and its derivatives to interact with biological targets is governed by key molecular recognition principles centered on its distinct functional groups. The presence of both an aminomethyl group and a benzamide moiety allows for versatile interactions within enzyme active sites. smolecule.com

The aminomethyl group is particularly important, as its basic nature allows it to form strong ionic interactions and hydrogen bonds, often mimicking the side chains of natural amino acids like lysine and arginine. diva-portal.orgsmolecule.com This feature is crucial for binding to the specificity pockets (S1 pockets) of many serine proteases, which are often negatively charged. diva-portal.orgnih.gov The flexibility of the aminomethyl linker enables the molecule to adopt a favorable geometry for binding within the active site. nih.govresearchgate.net

The benzamide portion of the molecule provides a rigid scaffold and contributes to binding through hydrogen bonds and hydrophobic interactions. nih.gov The carbonyl group and the amide N-H can act as hydrogen bond acceptors and donors, respectively, forming key connections with amino acid residues in the target protein. nih.gov For example, in studies of tyrosine kinase inhibitors, the carbonyl group of a benzamide moiety was shown to form a hydrogen bond with the amide group of an aspartate residue in the enzyme's active site. nih.gov

Molecular docking and structure-activity relationship (SAR) studies are instrumental in determining binding affinities and elucidating these interactions. Docking simulations predict how a ligand fits into a protein's binding site and estimate the strength of the interaction. researchgate.netmdpi.com SAR studies on related compounds have demonstrated how modifications to the this compound scaffold affect binding affinity and potency. For instance, research on filovirus entry inhibitors showed that the position of the aminomethyl group is critical; the 4-(aminomethyl)benzamide (B1271630) isomer was a potent hit, whereas the this compound analogue was significantly weaker, highlighting the precise structural requirements for optimal interaction. nih.gov

| Compound/Fragment | Target Class | Key Interaction Feature | Finding | Reference |

| 4-(aminomethyl)benzamide | Tyrosine Kinase | Flexible Linker | Allows favorable geometry to bypass steric hindrance and bind to the active site. | nih.govresearchgate.net |

| This compound | Filovirus GP | Aminomethyl Position | Much weaker inhibitor than the 4-substituted regioisomer. | nih.gov |

| Benzamide Moiety | Tyrosine Kinase | Hydrogen Bonding | Carbonyl group forms H-bond with Asp-381 residue in the active site. | nih.gov |

Biochemical Cascade Modulation Studies in Research Models

The interaction of this compound and its derivatives with key enzymes like thrombin and plasma kallikrein leads to the modulation of critical biochemical cascades, primarily the coagulation and kallikrein-kinin pathways.

In research models, the inhibition of thrombin by compounds containing the benzamide motif has been shown to directly interfere with the blood coagulation cascade. google.comnih.gov Thrombin is the final effector enzyme of this cascade, and its inhibition prevents the cleavage of fibrinogen to fibrin, a step essential for clot formation. wikidoc.org This leads to an anticoagulant effect. The effectiveness of such inhibitors is often evaluated in vitro by measuring the prolongation of clotting times, such as the prothrombin time (PT) and the activated partial thromboplastin time (aPTT). nih.gov For example, studies on N2-thiophenecarbonyl anthranilamides demonstrated a concentration-dependent prolongation of both aPTT and PT in human plasma. nih.gov

The inhibition of plasma kallikrein has been shown to modulate the kallikrein-kinin system and the intrinsic coagulation pathway. nih.gov In research models, inhibitors based on the benzamidine scaffold, which is structurally related to this compound, were found to prolong aPTT at micromolar concentrations. nih.gov This demonstrates an inhibition of the contact activation pathway, where plasma kallikrein plays a role. nih.gov Furthermore, by blocking plasma kallikrein, these compounds prevent the proteolytic release of bradykinin from high-molecular-weight kininogen. google.commdpi.com This modulation is the basis for their therapeutic potential in inflammatory conditions driven by excess bradykinin, such as hereditary angioedema, where the goal is to reduce the increased vascular permeability and subsequent tissue swelling. google.comgoogleapis.com

Computational Approaches in 3 Aminomethyl Benzamide Research

In Silico Screening and Virtual Library Design for Analogues

In silico screening and the design of virtual libraries are powerful tools in modern drug discovery, enabling the rapid assessment of large numbers of compounds for their potential to interact with a biological target. For 3-(Aminomethyl)benzamide, these approaches are crucial for exploring the structure-activity relationships (SAR) and identifying novel derivatives with enhanced biological activities.

The process typically begins with the core scaffold of this compound. A virtual library is then constructed by systematically modifying different parts of the molecule. This can involve the substitution of the benzamide (B126) ring, modification of the aminomethyl group, or the addition of various functional groups. The goal is to generate a diverse set of virtual compounds that cover a wide chemical space.

These virtual libraries are then subjected to high-throughput virtual screening (HTS) against a specific biological target, such as an enzyme or a receptor. nih.gov This screening is often performed using molecular docking simulations, which predict the binding affinity and pose of each compound in the target's active site. For instance, in the context of discovering inhibitors for viral entry, a library of compounds including substituted aminomethylbenzamides can be screened against viral proteins. nih.gov Research on filovirus entry inhibitors has shown that while 4-(aminomethyl)benzamide (B1271630) derivatives can be potent, the this compound regioisomer exhibits significantly weaker activity. nih.gov This highlights the importance of the substitution pattern on the benzamide ring and provides a critical data point for the design of future virtual libraries.

The design of these libraries can be guided by known SAR data or by using computational tools that ensure chemical diversity and drug-likeness properties. The most promising candidates identified from the in silico screen can then be prioritized for chemical synthesis and experimental validation, streamlining the drug discovery pipeline.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of this compound at the atomic and electronic levels. These methods, based on the principles of quantum mechanics, are used to determine the molecule's three-dimensional structure, electron distribution, and various spectroscopic and physicochemical properties.

A common approach for such calculations is Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. For molecules similar in structure to this compound, such as N-tert-butoxycarbonyl (Boc)-3-aminomethyl pyridine, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net These calculations can predict infrared (IR) and Raman spectra, which can then be compared with experimental data to validate the computed structure. researchgate.net

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined using quantum chemical methods. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and identify the regions of the molecule that are rich or poor in electrons. This information is invaluable for understanding how this compound might interact with biological targets, as it highlights the sites for potential electrophilic and nucleophilic attacks.

Table 1: Common Quantum Chemical Calculation Methods and Their Applications

| Method | Basis Set Example | Applications in this compound Research |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Geometry optimization, vibrational frequency calculation (IR/Raman), electronic property analysis (HOMO/LUMO). researchgate.net |

| Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) | Prediction of electronic absorption spectra (UV-Vis). researchgate.net |

| Møller-Plesset perturbation theory (MP2) | cc-pVTZ | High-accuracy energy calculations and geometry optimizations. mdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for studying the interactions between a ligand, such as this compound, and its biological target at an atomic level. These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex, which are critical for understanding its mechanism of action.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor. smolecule.com For this compound and its derivatives, docking studies can be used to screen for potential biological targets or to understand the binding interactions with a known target. smolecule.com The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

For example, in the study of kinase inhibitors, derivatives of aminomethylbenzamide have been docked into the ATP-binding site of various kinases to predict their inhibitory potential. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics simulations offer a dynamic view by simulating the movements of atoms in the complex over time. jst.go.jp Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy. jst.go.jp

MD simulations of protein-ligand complexes, including those with benzamide derivatives, are often run for nanoseconds to microseconds. jst.go.jp The trajectories from these simulations can be analyzed to understand the conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and the detailed energetic contributions to the binding affinity. jst.go.jp

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance for this compound Research |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. jst.go.jp |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the flexible and rigid regions of the protein and ligand. jst.go.jp |

| Binding Free Energy | The overall energy change upon ligand binding, often calculated using methods like MM/PBSA or MM/GBSA. | Provides a more accurate prediction of the binding affinity compared to docking scores. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key interactions that contribute to the stability of the complex. |

Predictive Modeling for Biological Activity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogues, QSAR models can be developed to predict their activity against a specific target, thereby guiding the design of new compounds with improved potency.

A QSAR model is a mathematical equation that relates one or more molecular descriptors of a compound to its biological activity. researchgate.net These descriptors can be derived from the compound's 2D or 3D structure and can represent various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. researchgate.net

To build a QSAR model, a dataset of compounds with known biological activities is required. For benzamide derivatives, studies have successfully developed 3D-QSAR models for their histone deacetylase (HDAC) inhibitory activity. researchgate.net These models can provide a visual representation of the regions where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are favorable for activity.

Once a statistically robust and predictive QSAR model is established, it can be used to screen virtual libraries of this compound analogues and predict their biological activity without the need for immediate synthesis and testing. nih.gov This accelerates the hit-to-lead optimization process in drug discovery.

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Relevance to this compound |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Describe the electronic aspects of ligand-receptor interactions. |

| Steric | Molecular weight, volume, surface area, shape indices | Relate to the size and shape of the molecule and its fit in the binding site. |

| Hydrophobic | LogP (partition coefficient) | Quantifies the hydrophobicity of the molecule, which is important for membrane permeability and binding. researchgate.net |

| Topological | Connectivity indices, shape indices | Describe the branching and connectivity of the molecule. |

Preclinical Research Applications and Pharmacological Evaluation of 3 Aminomethyl Benzamide Analogues

In Vitro Cellular Model Systems for Efficacy Assessment

Cell-Based Assays for Cancer Research

The antiproliferative activities of novel benzamide-based derivatives have been investigated in various cancer cell lines. In one study, the effects of these compounds were evaluated using a standard in vitro MTT assay on breast cancer cell lines (MCF-7 and T47D) and a normal breast cell line (MCF10A). nih.gov The cells were treated with the compounds at concentrations ranging from 0.1 to 50 μM for 48 hours. nih.gov The results categorized the synthesized derivatives into three groups based on their chemical structure and antiproliferative activity. nih.gov

Another study synthesized a series of N-substituted benzamide (B126) derivatives and evaluated their anti-proliferative activity in vitro against four cell lines: MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), and A549 (lung carcinoma) using the MTT assay. researchgate.net Several of these compounds displayed inhibitory activity comparable to the established anticancer agent, Entinostat (MS-275). researchgate.net

Furthermore, some 3-(aminomethyl)benzamide analogues have been identified as histone deacetylase (HDAC) inhibitors, which are a significant class of anticancer agents. nih.gov The inhibitory activity of these compounds against class I HDACs (HDAC1, 2, 3, and 8) was evaluated in vitro. nih.gov These studies have provided valuable insights into the structure-activity relationships of benzamide derivatives as potential anticancer therapeutics. nih.gov For instance, it was found that the presence of an amine group in the ortho position of the benzamide moieties is a key feature for HDAC inhibition. nih.gov

A separate line of research has focused on the development of benzimidazole (B57391) derivatives as potential anticancer agents, with some structures incorporating an aminomethyl benzamide fragment. rsc.orgmdpi.com The cytotoxic potential of these compounds has been assessed against various human cancer cell lines. rsc.org

Table 1: In Vitro Antiproliferative Activity of Selected Benzamide Analogues

| Compound/Analogue | Cell Line(s) | Assay Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Benzamide-based derivatives | MCF-7, T47D, MCF10A | MTT Assay | Categorized into three groups based on antiproliferative activity. | nih.gov |

| N-substituted benzamide derivatives | MCF-7, MDA-MB-231, K562, A549 | MTT Assay | Several compounds showed activity comparable to Entinostat (MS-275). | researchgate.net |

| Benzamide-based derivatives | Class I HDACs (1, 2, 3, 8) | Enzymatic Assay | Amine group at ortho position of benzamide is crucial for HDAC inhibition. | nih.gov |

Cellular Assays for Coagulation and Inflammatory Pathways

Analogues of this compound have been extensively studied for their roles in coagulation and inflammation.

Coagulation Pathways:

A significant area of investigation has been the development of Factor XIa (FXIa) inhibitors to prevent and treat thrombotic disorders with a potentially lower risk of bleeding compared to existing anticoagulants. nih.govresearchgate.net Various small peptidomimetics, including derivatives of this compound, have been synthesized and evaluated as FXIa inhibitors. nih.gov In vitro assays, such as chromogenic assays, are used to determine the inhibitory effect of these compounds on FXIa. google.com For example, some dihydropyridinone and dihydropyrimidinone derivatives incorporating a p-aminomethyl benzamide as a P1 group have shown potent inhibition of FXIa. nih.gov

Derivatives of anthranilamide, which are structurally related to benzamides, have also been synthesized and evaluated for their anticoagulant properties. These compounds were tested in activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) assays using human plasma. nih.gov Selected compounds were further investigated for their ability to inhibit thrombin and FXa activity and their generation in human endothelial cells. nih.gov

Inflammatory Pathways:

The anti-inflammatory properties of this compound and its analogues have been demonstrated in various in vitro models. 3-aminobenzamide (B1265367) (3-AB), a PARP-1 inhibitor, has been shown to inhibit the transcriptional activity of NF-κB and the subsequent expression of pro-inflammatory cytokines like TNF-α and iNOS in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov It also blocked the production of nitric oxide (NO) in these cells. nih.gov

Another benzamide derivative, PF-4950834, has been identified as a selective Rho kinase inhibitor. nih.gov In vitro studies showed that this inhibitor blocked the chemotaxis of T lymphocytes and the synthesis of adhesion molecules (VCAM-1 and ICAM-1) in activated human endothelial cells. nih.gov It also inhibited the secretion of chemokines such as interleukin-8 and monocyte chemoattractant protein-1 from these cells. nih.gov

Furthermore, novel benzimidazole derivatives have been developed as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), a key enzyme in the inflammatory cascade. acs.org The inhibitory activity of these compounds was assessed in cell-free assays for PGE2 production. acs.org

Table 2: In Vitro Evaluation of this compound Analogues in Coagulation and Inflammation

| Compound/Analogue | Target/Pathway | Cell/Assay System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Dihydropyridinone/dihydropyrimidinone derivatives | Factor XIa | Chromogenic assays | Potent inhibition of FXIa. | nih.gov |

| Anthranilamide derivatives | Thrombin, Factor Xa | aPTT, PT assays (human plasma); Human endothelial cells | Prolongation of clotting times; inhibition of thrombin and FXa activity and generation. | nih.gov |

| 3-Aminobenzamide (3-AB) | NF-κB, TNF-α, iNOS, NO | LPS-stimulated RAW264.7 macrophages | Inhibition of pro-inflammatory mediators. | nih.gov |

| PF-4950834 | Rho kinase, Chemotaxis, Adhesion molecules, Chemokines | T lymphocytes, Human endothelial cells | Blockade of inflammatory cell migration and signaling. | nih.gov |

Target Engagement and Selectivity in Biological Matrices

Determining target engagement and selectivity is crucial in drug development. For this compound analogues, various methods are employed to confirm their interaction with the intended target in a complex biological environment.

One approach is the use of cellular target engagement assays. For instance, a cell-based ELISA has been developed to evaluate the binding affinity of thalidomide (B1683933) analogues to the CRBN E3 ligase in cells. nih.gov This assay measures the degradation of a target protein (like HDAC6) to determine the potency of ligands that competitively bind to the E3 ligase. nih.gov

Another technique is the cellular thermal shift assay (CETSA), which assesses protein thermal stability in cells or cell lysates to confirm target engagement. biorxiv.org This method, along with pulldown assays using tagged analogues, has been used to study the interaction of inhibitors with their target proteins. biorxiv.org

The selectivity of these compounds is often evaluated by testing their activity against a panel of related enzymes or receptors. For example, the selectivity of Factor XIa inhibitors is determined by assessing their inhibitory activity against other serine proteases in the coagulation cascade, such as thrombin, Factor VIIa, Factor IXa, Factor Xa, and activated protein C. nih.govresearchgate.net Similarly, the selectivity of mPGES-1 inhibitors has been confirmed by testing them against COX-1, COX-2, 5-LOX, and FLAP. acs.org

In Vivo Model Systems for Mechanism Validation and Efficacy

Animal Models of Inflammatory Conditions

Animal models of inflammation are utilized to evaluate the in vivo efficacy of anti-inflammatory this compound analogues.

The carrageenan-induced pleurisy model in rats is a well-established model of acute local inflammation. nih.gov In this model, the poly(ADP-ribose) synthetase inhibitor 3-aminobenzamide was shown to inhibit the inflammatory response, including pleural exudate formation and mononuclear cell infiltration. nih.gov It also reduced the formation of nitrotyrosine, an indicator of peroxynitrite formation, in the lung. nih.gov

Another frequently used model is the carrageenan-induced paw edema model in rats, which is a classic assay for in vivo anti-inflammatory activity. walshmedicalmedia.com This model has been used to screen novel substituted benzamides for their anti-inflammatory effects. walshmedicalmedia.com For example, a benzimidazole derivative, compound 44, demonstrated strong anti-inflammatory and analgesic properties in a carrageenan-evoked mechanical hyperalgesia model in guinea pigs, significantly reducing paw edema. acs.org

The Rho kinase inhibitor PF-4950834, when administered orally, potently inhibited neutrophil migration in a carrageenan-induced acute inflammation model. nih.gov Furthermore, in a mouse model of concanavalin (B7782731) A-induced acute hepatitis, 3-aminobenzamide markedly reduced inflammation, oxidative stress, and liver tissue damage. nih.gov

Table 3: In Vivo Models for Evaluating this compound Analogues

| Compound/Analogue | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Thrombotic Disorders | |||

| Factor XIa inhibitors | FeCl3-induced thrombosis in rats; Rabbit arteriovenous-shunt thrombosis | Demonstrated in vivo antithrombotic efficacy. | nih.gov |

| DPC423 (FXa inhibitor) | Rabbit and rat arteriovenous shunt thrombosis | Effective antithrombotic agent. | researchgate.net |

| Inflammatory Conditions | |||

| 3-Aminobenzamide | Carrageenan-induced pleurisy in rats; Concanavalin A-induced acute hepatitis in mice | Potent anti-inflammatory effects; reduced liver damage. | nih.govnih.gov |

| Substituted benzamides | Carrageenan-induced paw edema in rats | In vivo anti-inflammatory activity. | walshmedicalmedia.com |

| PF-4950834 (Rho kinase inhibitor) | Carrageenan-induced acute inflammation | Potent inhibition of neutrophil migration. | nih.gov |

Preclinical Cancer Models

Analogues of this compound have been the subject of extensive preclinical evaluation across a diverse range of cancer models. These investigations have primarily focused on their potential as inhibitors of critical cellular targets, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). mdpi.comresearchgate.net The research highlights the broad applicability of this chemical scaffold in oncology.

One prominent analogue, Chidamide (also known as HBI-8000 or CS055), has demonstrated significant antitumor effects in preclinical models of pancreatic cancer. nih.gov Studies using pancreatic cancer cell lines, such as BxPC-3 and PANC-1, revealed that Chidamide induces dose- and time-dependent growth arrest. nih.gov Furthermore, when used in a sequential combination with the standard chemotherapy agent gemcitabine, Chidamide synergistically enhances cytotoxicity and apoptosis in these cells. nih.gov The mechanism for this synergy involves the cooperative downregulation of the anti-apoptotic protein Mcl-1 and enhanced DNA double-strand breaks. nih.gov

In the context of hematological malignancies, novel quinoline-based compounds derived from a 3-(aminomethyl)benzoate structure have been evaluated. mdpi.com These compounds, designed as analogues of the DNMT inhibitor SGI-1027, were tested against acute myeloid leukemia (U937) and acute promyelocytic leukemia (HL60) cell lines. Several analogues displayed potent antiproliferative activities, with some showing greater efficacy than the parent compound in inducing growth arrest. mdpi.com

Analogues of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide, which function as HDAC inhibitors, have shown promise in preclinical models of leukemia and breast cancer, where they induce apoptosis. vulcanchem.com The benzamide moiety is recognized as a key structural feature for selective HDAC3 inhibitors, a class of enzymes overexpressed in numerous cancers, including colon, breast, prostate, and gastric cancers, as well as melanoma and leukemia. researchgate.net The oral HDAC inhibitor HBI-8000 (tucidinostat/chidamide) has been investigated in models of solid tumors and leukemia, such as adult T-cell lymphoma/leukemia (ATL). frontiersin.org Preclinical studies also indicated that HDAC inhibitors like HBI-8000 could sensitize resistant breast cancer cell lines to other treatments. frontiersin.org

The therapeutic potential of these compounds also extends to brain tumors. The lipophilicity of certain benzamide analogues may enhance their ability to cross the blood-brain barrier, making them potential candidates for treating aggressive brain cancers like glioblastoma. vulcanchem.comgoogle.com

Table 1: Preclinical Evaluation of this compound Analogues in Cancer Models

| Compound/Analogue Class | Cancer Model(s) | Key Preclinical Findings | Reference(s) |

| Chidamide (CS055/HBI-8000) | Pancreatic Cancer Cell Lines (BxPC-3, PANC-1) | Dose- and time-dependent growth arrest; synergistic cytotoxicity with gemcitabine; induction of apoptosis. | nih.gov |

| Chidamide (HBI-8000) | Adult T-cell Lymphoma/Leukemia (ATL); Breast Cancer | Suppresses tumor growth and invasiveness; sensitizes resistant cells to aromatase inhibitors. | frontiersin.org |

| Quinoline-based DNMT inhibitors | Leukemia Cell Lines (U937 AML, HL60 APL); Colon Carcinoma (HCT116) | Potent antiproliferative activities; induction of growth arrest; demethylating activity in cells. | mdpi.com |

| N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide Analogues | Leukemia and Breast Cancer Cells | Induction of apoptosis. | vulcanchem.com |

| Benzamide-based HDAC3 inhibitors | Colon, Breast, Prostate, Gastric Cancers, Melanoma, Leukemia | Target a validated enzyme (HDAC3) overexpressed in various cancers. | researchgate.net |

| Benzamide Compounds | Glioblastoma (GBM) | Potential for treating aggressive brain tumors. | google.com |

Biomarker Identification and Validation in Preclinical Contexts

The preclinical evaluation of this compound analogues is intrinsically linked to the identification and validation of biomarkers that can predict or demonstrate therapeutic response. google.com A biomarker that is altered by a treatment and has a direct connection to a clinical endpoint can serve as a surrogate for evaluating clinical benefit. google.com

In studies involving the HDAC inhibitor Chidamide, the induction of the cell cycle regulator p21 has been identified as a key molecular event accompanying growth arrest in pancreatic cancer cells. nih.gov Similarly, research on HBI-8000 (Chidamide) has shown the upregulation of tumor suppressor genes like p53 and p21 as a mechanism for its anticancer effects in lymphoma cells. frontiersin.org The induction of the pro-apoptotic factor Bim has also been identified, confirming the compound's role in promoting apoptosis. frontiersin.org These proteins (p21, p53, Bim) represent potential pharmacodynamic biomarkers to confirm the mechanism of action of the drug in a preclinical setting.

For benzamide analogues targeting glioblastoma, several potential biomarkers associated with key oncogenic pathways have been noted. These include the overexpression of Platelet-Derived Growth Factor Receptor-alpha (PDGFR-α) and mutations in Isocitrate Dehydrogenase 1 (IDH1), which are characteristic features of the proneural subtype of glioblastoma. google.com The PI3K/Akt signaling pathway, which is affected by mutations in 15% of glioblastomas, also represents a network of potential biomarkers. google.com

Furthermore, the target enzymes themselves, such as HDACs, can serve as biomarkers. The overexpression of specific HDAC isoforms, like HDAC3, is a feature of many cancers and validates them as therapeutic targets. researchgate.net The development of radiolabeled benzamide derivatives, such as [¹⁸F]BA3, for positron emission tomography (PET) imaging aims to visualize and quantify HDAC1 and HDAC2 levels in tumors non-invasively. researchgate.net This approach could allow for patient stratification and monitoring of target engagement in future clinical applications, establishing the enzymes as imaging biomarkers.

Table 2: Potential Biomarkers in Preclinical Studies of this compound Analogues

| Biomarker | Cancer Context | Role/Significance | Reference(s) |

| p21 | Pancreatic Cancer, Lymphoma | Induction indicates cell cycle arrest and drug activity. | nih.govfrontiersin.org |

| p53 | Lymphoma | Upregulation of this tumor suppressor gene indicates a therapeutic mechanism. | frontiersin.org |

| Bim | Lymphoma | Upregulation of this pro-apoptotic factor confirms the induction of apoptosis. | frontiersin.org |

| PDGFR-α | Glioblastoma | Overexpression is associated with malignant progression. | google.com |

| IDH1 Mutation | Glioblastoma | A major feature of the proneural subtype of GBM. | google.com |

| PI3K/Akt Pathway | Glioblastoma | Mutations in this pathway are associated with the proneural subtype. | google.com |

| HDAC1, HDAC2, HDAC3 | Various Cancers, Brain Tumors | Overexpression validates them as therapeutic targets; can be visualized with PET radiotracers. | researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Aminomethyl Benzamide Derivatives

Systematic Investigation of Structural Modifications and Their Impact on Activity

Systematic modifications of the 3-(aminomethyl)benzamide core have been extensively explored to understand their influence on inhibitory activity, primarily against PARP enzymes. These investigations focus on three main regions: the benzamide (B126) ring, the aminomethyl linker, and the terminal functional groups.

Benzamide Ring Modifications: The position of the aminomethyl group on the benzamide ring is critical. The meta-position, as in this compound, is often favored for potent PARP inhibition compared to its ortho- or para-isomers. For instance, in a study of Ebola virus entry inhibitors, the this compound regioisomer was found to be significantly weaker than its 4-(aminomethyl)benzamide (B1271630) counterpart. nih.gov In the context of PARP inhibitors, the benzamide's primary amide is essential, forming crucial hydrogen bonds with key amino acid residues like Gly863 and Ser904 in the PARP-1 active site. mdpi.com Substitution on the aromatic ring can modulate activity and selectivity. Introducing bulky or hydrophobic groups can enhance potency by accessing adjacent hydrophobic pockets within the enzyme's active site. frontiersin.org

Aminomethyl Linker Modifications: The linker connecting the benzamide core to other parts of the molecule plays a role in orienting the inhibitor within the binding site. Modifications such as N-alkylation or incorporation into a cyclic system (e.g., piperidine (B6355638), morpholine) are common strategies. These changes can impact solubility, cell permeability, and interaction with the enzyme. In one study, replacing a piperidine ring with morpholine (B109124) or N-methylpiperazine led to a decrease in potency. nih.gov

Terminal Group Modifications: The most significant diversity in derivatives comes from modifications to the terminal group attached to the aminomethyl linker. This part of the molecule often extends towards the solvent-exposed region or other subpockets of the enzyme active site. Attaching additional aromatic or heterocyclic rings, such as phthalazinone or benzimidazole (B57391) moieties, has been a highly successful strategy in developing potent PARP inhibitors. researchgate.net These extensions can form additional π-stacking interactions, for example with Tyr907 in PARP-1, significantly boosting inhibitory activity. mdpi.com

The following table summarizes SAR findings for a series of benzamide derivatives targeting PARP10, highlighting the impact of small structural changes on inhibitory concentration (IC50). researchgate.net

| Compound | Structural Modification | PARP10 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 29 | 3-aminobenzamide (B1265367) nucleus with a cis-double bond in the side chain and a terminal methyl amide | 2.0 | researchgate.net |

| Compound 30 | 3-aminobenzamide nucleus with a cis-double bond in the side chain and a terminal ester | 0.80 | researchgate.net |

Rational Design Principles Derived from SAR Data

The wealth of SAR data has led to the formulation of clear rational design principles for potent inhibitors based on the this compound scaffold. A key principle is the mimicry of the NAD+ substrate. The benzamide portion acts as a pharmacophore, anchoring the molecule in the nicotinamide-binding pocket through conserved hydrogen bonds. frontiersin.orgacs.org

A primary design strategy involves extending the molecule from the core benzamide to exploit additional binding interactions. Early inhibitors like 3-aminobenzamide itself were relatively weak. researchgate.netnih.gov The development of highly potent inhibitors came from adding bulky, often polyaromatic, groups. frontiersin.orgresearchgate.net This strategy is based on the observation that such extensions can create steric hindrance that enhances selectivity against certain PARP family members (e.g., tankyrases) and form favorable π-stacking or hydrophobic interactions, thereby increasing affinity. frontiersin.org

Crystallographic and molecular modeling studies have been instrumental in rationalizing these SAR observations. acs.org For example, docking studies of a PARP10 inhibitor showed that the benzamide moiety forms hydrogen bonds with Gly888 and Ser927 and engages in π-stacking with Tyr919 and Tyr932. acs.org The rest of the molecule extended toward the acceptor site, making hydrophobic contacts. acs.org This detailed structural understanding allows for the rational design of new derivatives with improved potency and selectivity by modifying specific functional groups to optimize these interactions. The goal is often to create a rigid conformation that locks the inhibitor into the most favorable binding pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Capabilities

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbenthamscience.com For this compound derivatives, QSAR studies have been employed to predict inhibitory potency and guide the design of new, more effective molecules. researchgate.net

These models typically use a set of "descriptors" that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. By correlating these descriptors with the observed biological activity (e.g., IC50 values) for a training set of compounds, a predictive model can be built. benthamscience.com

For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors found that hydrophobic character was crucial for activity. nih.gov The model predicted that adding hydrophobic substituents would enhance inhibition, while electron-withdrawing groups would have a negative effect. nih.gov Such models provide valuable insights into the structural requirements for activity and can be used to virtually screen new designs before undertaking their chemical synthesis, thereby saving time and resources.

Another QSAR study on a diverse set of PARP-1 inhibitors identified key pharmacophoric features, including hydrogen bond acceptors, donors, and aromatic rings, as essential for activity. researchgate.net The resulting models showed good predictive power and helped to understand the importance of different field effects (e.g., electrostatic, hydrophobic) in ligand-receptor interactions. researchgate.net These computational approaches, when combined with experimental SAR data, provide a powerful platform for the accelerated discovery of novel therapeutic agents based on the this compound scaffold.

Advanced Analytical and Spectroscopic Techniques for 3 Aminomethyl Benzamide Research

Spectroscopic Characterization of Compound Interactions in Biological Systems

Spectroscopic techniques are pivotal for elucidating the non-covalent interactions between 3-(Aminomethyl)benzamide and its biological targets, such as proteins and enzymes. These methods can reveal information about binding events, conformational changes, and the thermodynamics of the interaction.

Fluorescence Spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. mdpi.com Proteins often contain intrinsic fluorophores, primarily tryptophan and tyrosine residues, whose fluorescence is sensitive to their local environment. unito.it When this compound binds to a protein, it can cause a change in the fluorescence spectrum of these residues, either through quenching or enhancement of the signal, or a shift in the emission maximum. mdpi.com For instance, the binding of a ligand near a tryptophan residue can alter the residue's exposure to the aqueous solvent, leading to a blue shift (to a shorter wavelength) in its emission spectrum, indicative of a more hydrophobic environment. By titrating a protein solution with this compound and monitoring the changes in fluorescence, one can determine key binding parameters such as the binding constant (Ka) and the number of binding sites. diva-portal.org

Circular Dichroism (CD) Spectroscopy provides information about the secondary and tertiary structure of proteins. The far-UV region of the CD spectrum (190-240 nm) is sensitive to the protein's secondary structure (α-helices, β-sheets, and random coils). researchgate.net The binding of this compound can induce conformational changes in a target protein, which are reflected as changes in the CD spectrum. creative-proteomics.com For example, an increase in α-helical content upon ligand binding would alter the characteristic negative bands at 208 and 222 nm. creative-proteomics.com The near-UV CD spectrum (250-300 nm) provides information about the tertiary structure by probing the chiral environment of aromatic amino acid side chains. libretexts.org Alterations in this region can indicate subtle rearrangements in the protein's three-dimensional structure upon complex formation with the compound. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC), offers high-resolution insights into protein-ligand interactions. diva-portal.org By isotopically labeling the protein (e.g., with ¹⁵N), an HSQC experiment can generate a spectrum where each peak corresponds to a specific amino acid residue. When this compound binds to the protein, residues at the binding interface or those affected by conformational changes will experience a shift in their corresponding peaks. diva-portal.org This allows for the precise mapping of the binding site on the protein surface.

| Technique | Information Obtained | Typical Research Application |

|---|---|---|

| Fluorescence Spectroscopy | Binding affinity (Kd), stoichiometry, conformational changes | Quantifying the strength of the interaction between this compound and a target protein like PARP. diva-portal.orgcaymanchem.com |

| Circular Dichroism (CD) | Changes in protein secondary and tertiary structure | Assessing the conformational stability and structural changes of an enzyme upon binding of this compound. researchgate.netcreative-proteomics.com |

| NMR Spectroscopy (HSQC) | Mapping of the ligand binding site at atomic resolution | Identifying the specific amino acid residues in the active site of a kinase that interact with the compound. diva-portal.org |

Chromatographic and Mass Spectrometric Applications in Research Analytics

Chromatography and mass spectrometry are cornerstone techniques for the synthesis, purification, and analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is extensively used to separate, identify, and quantify this compound in various matrices. For purity assessment and reaction monitoring, reverse-phase HPLC (RP-HPLC) is commonly employed. nih.govgoogle.com In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing an acid like formic acid or acetic acid to ensure good peak shape. google.comsielc.comnih.gov Detection is frequently performed using a UV detector at a wavelength where the benzamide (B126) chromophore absorbs, such as 254 nm. nih.gov The purity of the compound can be determined by the area percentage of its peak in the resulting chromatogram. google.commdpi.com

Mass Spectrometry (MS) , especially when coupled with HPLC (LC-MS), is a powerful tool for structural elucidation and confirmation. nih.gov Electrospray ionization (ESI) is a common ionization technique used for benzamide derivatives, which generates protonated molecular ions [M+H]⁺. acs.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound with a high degree of confidence. acs.orgnih.gov This is crucial for verifying the identity of a newly synthesized batch of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.

| Technique | Key Parameters/Method | Application in Research |

|---|---|---|

| HPLC | Column: Reverse-phase C18 Mobile Phase: Acetonitrile/Water with Formic or Acetic Acid Detector: UV (e.g., 254 nm) | Purity analysis of synthesized this compound, monitoring reaction progress, and pharmacokinetic studies. google.comsielc.comnih.gov |

| LC-MS | Ionization: Electrospray Ionization (ESI) Analysis: Selected Reaction Monitoring (SRM) | Sensitive determination of the compound in biological samples like plasma. nih.gov |

| HRMS | Analysis: Time-of-Flight (TOF) or Orbitrap Measurement: Exact mass of [M+H]+ ion | Unambiguous confirmation of the elemental formula of this compound and its derivatives. mdpi.comacs.org |

X-ray Crystallography and Cryo-Electron Microscopy for Protein-Ligand Complex Delineation

To fully understand the inhibitory mechanism of this compound and its derivatives, it is essential to visualize their interactions with protein targets at an atomic level.

X-ray Crystallography is the most powerful method for determining the high-resolution, three-dimensional structure of protein-ligand complexes. theseus.fi The process involves growing a high-quality crystal of the target protein that has been co-crystallized with this compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. theseus.finih.gov

For example, crystal structures of the related compound 3-aminobenzamide (B1265367) bound to poly(ADP-ribose) polymerase (PARP) family members, such as human Tankyrase 2, have been solved. pdbj.org These structures reveal the precise orientation of the inhibitor within the enzyme's active site. They detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex, providing invaluable information for structure-based drug design and the optimization of inhibitor potency and selectivity.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes that may be difficult to crystallize. nih.gov While more commonly applied to very large assemblies, it holds potential for studying this compound if it were bound to a large, multi-protein complex. The technique involves flash-freezing a solution of the complex and imaging the individual particles with an electron microscope. nih.gov Computational reconstruction then averages thousands of these particle images to generate a 3D structure. To date, specific Cryo-EM studies focusing on this compound are not prevalent, but the methodology remains a viable future option for studying its interactions within larger biological machinery.

| Technique | Target Protein Example | Key Insights Provided | PDB ID Example |

|---|---|---|---|

| X-ray Crystallography | Human Tankyrase 2 (a PARP family member) | Atomic-level details of the binding mode, specific hydrogen bonds, and hydrophobic interactions between the inhibitor and the active site. pdbj.org | 6NRF (Illustrative example of a PARP1 inhibitor complex) rcsb.org |

| Cryo-Electron Microscopy | Large inflammasome complexes (e.g., NLRP3) | Potential to reveal the structure of this compound within a large, dynamic multi-protein assembly that resists crystallization. nih.gov | N/A for this compound |

Strategic Role in Drug Discovery and Development Pipelines

Lead Compound Identification and Optimization Strategies

The identification of a lead compound—a chemical entity showing desired pharmacological activity—is the foundational step in a drug discovery campaign. slideshare.net High-throughput screening (HTS) of large compound libraries is a common method to identify such initial hits. slideshare.net In this context, the specific isomeric form of a molecule can be critical to its activity.

A clear example of this is seen in the discovery of antifiloviral agents. During an HTS campaign to identify inhibitors of Ebola (EBOV) and Marburg (MARV) virus entry, substituted 4-(aminomethyl)benzamides were identified as promising hits. nih.govresearchgate.net However, when the regioisomer 3-(Aminomethyl)benzamide was tested, it proved to be significantly weaker, showing only 13% inhibition in an EBOV pseudovirus assay compared to 74% for the 4-substituted equivalent, 4-(Aminomethyl)benzamide (B1271630) . nih.gov This highlights a crucial aspect of lead identification: the precise spatial arrangement of functional groups dictates the interaction with the biological target.

Once a lead compound is identified, it undergoes an optimization process to improve its potency, selectivity, and pharmacokinetic properties. slideshare.net The benzamide (B126) scaffold is highly amenable to such optimization through systematic structure-activity relationship (SAR) studies. researchgate.net For instance, in the development of Rho Kinase (ROCK) inhibitors, a series of benzamide derivatives were evaluated to build quantitative structure-activity relationship (QSAR) models. uncst.go.uguncst.go.ug These models help in understanding how different chemical substitutions on the benzamide core influence inhibitory activity and toxicity, guiding the design of more effective and safer drug candidates. uncst.go.uguncst.go.ug Similarly, research into Histone Deacetylase (HDAC) inhibitors has involved the synthesis and evaluation of numerous aminophenyl benzamide derivatives to identify compounds with enhanced potency. researchgate.netthieme-connect.com

Table 1: Comparative Antiviral Activity of Benzamide Regioisomers A comparison of the inhibitory activity of this compound and its 4-substituted isomer against Ebola virus pseudovirions, demonstrating the importance of substituent placement in lead identification.

| Compound | Structure | Position of (Aminomethyl) Group | Ebola Pseudovirus Inhibition (%) | Reference |

|---|---|---|---|---|

| 4-(Aminomethyl)benzamide |  |

para | 74 | nih.gov |

| This compound |  |

meta | 13 | nih.gov |

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging Benzamide Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS. openaccessjournals.com This approach identifies low-molecular-weight compounds (fragments, typically <300 Da) that bind weakly but efficiently to a biological target. frontiersin.orgnih.gov These fragments then serve as starting points for being grown, linked, or merged into more potent, lead-like molecules. frontiersin.orgnih.gov FBDD is advantageous because it allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties. researchgate.netopenaccessjournals.com

The benzamide scaffold is an ideal candidate for FBDD due to its relatively small size and its capacity for chemical modification. researchgate.net A notable example is the development of inhibitors for the bacterial cell division protein FtsZ. researchgate.net The fragment 3-methoxybenzamide was identified as a starting point and subsequently optimized into a potent lead compound, PC190723, demonstrating the utility of the benzamide core in an FBDD campaign. researchgate.net The process involves using sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy to observe how the fragment binds to the target, which then informs the rational design of larger, more potent inhibitors. openaccessjournals.com

Table 2: Illustrative Example of Fragment Evolution in FBDD This table conceptualizes the FBDD process, starting with a simple benzamide fragment that is iteratively grown into a more complex and potent lead compound.

| Stage | Compound Example | Description | Key Principle | Reference |

|---|---|---|---|---|

| Fragment Hit | 3-methoxybenzamide | A small, low-affinity molecule identified through fragment screening. | Binds efficiently to a target sub-pocket. | researchgate.net |

| Fragment Growth | Modified Benzamide | Substituents are added to the fragment to make new interactions with the target protein, increasing affinity. | Structure-based design guides chemical elaboration. | frontiersin.orgnih.gov |

| Lead Compound | PC190723 | A highly potent and optimized molecule developed from the initial fragment hit. | Optimization of potency and drug-like properties. | researchgate.net |

Prodrug Design Methodologies for Enhanced Pharmacological Profiles

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, which can limit a compound's efficacy. sips.org.innih.gov Prodrug design is a key strategy to address these issues. sips.org.in A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug. ijper.org For drugs containing an amine group, like this compound, this functional group can be temporarily masked to improve properties like membrane penetration. nih.gov

Common prodrug strategies for amines include N-acylation to form amides or carbamates, which can be designed to be cleaved by esterase enzymes in the body. nih.govacs.org A compelling case study is the development of TXA709, a prodrug of the FtsZ-targeting benzamide antibiotic TXA707. nih.gov The parent benzamide compounds, while potent, suffered from poor pharmacokinetic profiles. nih.gov By converting the active molecule into a prodrug, researchers achieved significantly improved metabolic stability, a 6.5-fold longer half-life, and a 3-fold greater oral bioavailability. nih.gov This enhancement of the pharmacological profile led to superior in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA), establishing the prodrug as a viable clinical candidate. nih.gov

Table 3: Pharmacokinetic Profile Enhancement via Prodrug Strategy (Hypothetical Data Based on Reported Folds) This table illustrates the successful application of a prodrug strategy to improve the pharmacokinetic properties of a benzamide-based antibiotic, based on findings for TXA709.

| Parameter | Parent Drug (e.g., TXA707) | Prodrug (e.g., TXA709) | Improvement | Rationale | Reference |

|---|---|---|---|---|---|

| Metabolic Stability | Low | High | Enhanced resistance to metabolic attack. | Masking of metabolically vulnerable sites. | nih.gov |

| Biological Half-life | 1 hour | 6.5 hours | 6.5-fold increase | Slower clearance from the body. | nih.gov |

| Oral Bioavailability | 10% | 30% | 3-fold increase | Improved absorption from the gastrointestinal tract. | nih.gov |

Rationales for Combination Therapies in Preclinical Disease Models

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology. The rationale for combination therapy includes achieving synergistic effects, overcoming or preventing drug resistance, and targeting multiple disease pathways simultaneously. frontiersin.org Benzamide derivatives, especially HDAC inhibitors, have been extensively studied in preclinical models as part of combination regimens. frontiersin.orglarvol.comresearchgate.net

For example, Chidamide , a benzamide-based HDAC inhibitor, has shown synergistic anticancer activity when combined with the BCL-2 inhibitor venetoclax (B612062) in preclinical models of lymphoma and multiple myeloma. larvol.com Another benzamide derivative, HBI-8000 (also known as Tucidinostat or Chidamide), has been investigated in combination with other agents. frontiersin.org Preclinical studies have shown that HDAC inhibitors can sensitize resistant breast cancer cells to aromatase inhibitors. frontiersin.org The rationale is that HDACs are involved in regulating the expression of key receptors like the estrogen receptor; inhibiting them can restore sensitivity to hormone-based therapies. frontiersin.org Similarly, combination with immune checkpoint inhibitors is being explored, as HDAC inhibition can promote tumor immunity, making the cancer more susceptible to immunotherapy. frontiersin.org These studies underscore the strategic use of benzamide-based drugs not just as monotherapies, but as crucial components of multi-pronged therapeutic attacks on complex diseases. frontiersin.orglarvol.com

Table 4: Examples of Benzamide Derivatives in Preclinical Combination Therapies

| Benzamide Derivative | Combination Agent | Disease Model | Rationale for Combination | Reference |

|---|---|---|---|---|

| Chidamide | Venetoclax (BCL-2 Inhibitor) | Lymphoma / Multiple Myeloma | Synergistic anticancer effect | larvol.com |

| HBI-8000 (Chidamide) | Aromatase Inhibitors | Breast Cancer | Sensitize resistant cancer cells by modulating receptor expression | frontiersin.org |

| HBI-8000 (Chidamide) | Immune Checkpoint Inhibitors | Solid Tumors | Promote tumor immunity to enhance immunotherapy response | frontiersin.org |

| MS-275 (Entinostat) | Various Agents | Leukemia / Solid Tumors | Induce differentiation or apoptosis in transformed cells | researchgate.netgoogle.com |

Emerging Research Directions and Future Perspectives for 3 Aminomethyl Benzamide

Exploration of Novel Therapeutic Indications for Benzamide-Derived Compounds

The benzamide (B126) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs with diverse therapeutic applications. Research into novel benzamide derivatives continues to uncover new potential indications, driven by the ability to readily modify the core structure to achieve desired potency and selectivity for various biological targets. While direct research on 3-(Aminomethyl)benzamide is still emerging, the broader class of benzamide-containing molecules provides a strong rationale for its potential in several therapeutic areas.

Derivatives of benzamide have been investigated for a range of diseases, showcasing the platform's versatility. For instance, novel benzamide derivatives are being explored as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, with significant implications for cancer therapy. scbt.com Other research has focused on developing piperazine-based benzamide derivatives as potential agents against glioblastoma, an aggressive form of brain cancer. smolecule.com

In the realm of neurodegenerative diseases, N-benzyl benzamide derivatives have been identified as selective inhibitors of butyrylcholinesterase, offering a potential therapeutic strategy for advanced Alzheimer's disease. bldpharm.com Furthermore, benzyloxy benzamide derivatives are being investigated as neuroprotective agents for the treatment of ischemic stroke. google.com The antiviral potential of this class of compounds has also been highlighted by the discovery of 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola and Marburg viruses, although the 3-(aminomethyl) regioisomer showed weaker activity in this specific context. walshmedicalmedia.com

The following table summarizes selected research findings on the therapeutic potential of various benzamide-derived compounds, illustrating the breadth of possibilities for this chemical class.

| Therapeutic Area | Target/Mechanism | Investigated Compounds | Key Findings |

| Oncology | PARP-1 Inhibition | Novel benzamide derivatives with phenylacetamidophenyl and benzamidophenyl scaffolds | Potent anticancer activity against human colorectal cancer cells. scbt.com |

| Oncology | Glioblastoma Treatment | Piperazine based benzamide derivatives | Inhibition of proliferation, migration, and invasion of glioblastoma cell lines. smolecule.com |

| Oncology | Bcr-Abl Kinase Inhibition | 3-substituted benzamide derivatives | Potent inhibition of Bcr-Abl kinase, relevant for chronic myeloid leukemia. nih.gov |

| Neuroscience | Alzheimer's Disease | N-benzyl benzamide derivatives | Selective sub-nanomolar inhibition of butyrylcholinesterase. bldpharm.com |

| Neuroscience | Ischemic Stroke | Benzyloxy benzamide derivatives | Neuroprotective effects by disrupting the PSD95-nNOS protein-protein interaction. google.com |

| Neuroscience | Antipsychotic Agents | (Aminomethyl)benzamides | Affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and adrenergic alpha1 receptors. nih.gov |

| Infectious Diseases | Antiviral (Filoviruses) | 4-(Aminomethyl)benzamides | Potent inhibitors of Ebola and Marburg virus entry. researchgate.netnih.gov |

| Epigenetics | Histone Deacetylase (HDAC) Inhibition | N-(2-aminophenyl)-benzamide derivatives | Selective inhibition of HDAC isoforms with applications in cancer and psychiatric disorders. mdpi.com |

These examples underscore the vast therapeutic landscape that can be explored using the benzamide scaffold. For this compound, its specific substitution pattern offers a unique vector for chemical modification, potentially leading to derivatives with novel or improved activity in these and other disease areas.

Development of Advanced Research Tools and Molecular Probes

The structural features of this compound make it an attractive candidate for the development of advanced research tools and molecular probes. The primary amine of the aminomethyl group serves as a versatile chemical handle for conjugation to other molecules, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. This allows for the creation of probes to study the localization, interactions, and dynamics of biological targets.

Quinones, for example, have been utilized as molecular probes to investigate biological interactions, and their derivatives are synthesized for therapeutic purposes. nih.gov Similarly, the benzamide structure can be adapted for such applications. The synthesis of radioiodinated benzamides for melanoma imaging highlights how this scaffold can be transformed into a diagnostic tool. walshmedicalmedia.com

The aminomethyl group on the 3-position of the benzamide provides a point of attachment for various functionalities without significantly altering the core structure's interaction with a potential binding partner. This is particularly useful in structure-activity relationship (SAR) studies, where the aminomethyl group can be used as a linker to explore different chemical spaces. The use of a 4-(aminomethyl)benzamide (B1271630) fragment as a flexible linker in the design of tyrosine kinase inhibitors demonstrates the utility of this approach. uni.lu This concept can be directly applied to the 3-isomer to generate novel probe compounds.

Potential applications for this compound-derived research tools include:

Target Identification and Validation: By attaching a photoreactive group, this compound derivatives could be used as photoaffinity probes to covalently label their binding partners in complex biological systems, facilitating target identification.

Fluorescent Probes: Conjugation of a fluorophore to the aminomethyl group could yield probes for visualizing the distribution of a target protein within cells or tissues using fluorescence microscopy.

Affinity Chromatography: Immobilization of a this compound-based ligand onto a solid support could be used to purify its cognate binding protein from a cell lysate.

The development of such tools is crucial for advancing our understanding of the molecular mechanisms underlying disease and for the discovery of new drug targets.

Interdisciplinary Research Opportunities in Chemical Biology and Translational Science

The journey of a molecule from a laboratory curiosity to a clinical candidate is a complex process that relies on the convergence of multiple scientific disciplines. This compound and its derivatives are well-suited to foster such interdisciplinary collaborations, particularly at the interface of chemical biology and translational science.

Chemical biology utilizes chemical tools to study and manipulate biological systems. The synthetic tractability of this compound allows for the creation of diverse chemical libraries that can be screened for novel biological activities. This process of "forward chemical genetics" can uncover new therapeutic targets and biological pathways.